REACTION_CXSMILES
|
[NH2:1][C:2](=[S:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[C:9]([O:12][CH2:13][C:14](=O)[CH2:15]Cl)(=[O:11])[CH3:10]>C1(C)C=CC=CC=1>[C:9]([O:12][CH2:13][C:14]1[N:1]=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[S:8][CH:15]=1)(=[O:11])[CH3:10]
|
Name
|
|
Quantity
|
0.5 g
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Type
|
reactant
|
Smiles
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NC(C(=O)OCC)=S
|
Name
|
|
Quantity
|
0.565 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC(CCl)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then heated for a further 3 h at 120° C
|
Duration
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3 h
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Type
|
TEMPERATURE
|
Details
|
Cooled to RT
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica with 20% EtOAc/isohexane as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC=1N=C(SC1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |